![molecular formula C8H11NO8P2 B14605027 4-[(Diphosphonomethyl)amino]benzoic acid CAS No. 59611-69-7](/img/structure/B14605027.png)
4-[(Diphosphonomethyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Diphosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C8H11NO8P2. It is characterized by the presence of a benzoic acid moiety substituted with a diphosphonomethylamino group.
Métodos De Preparación
The synthesis of 4-[(Diphosphonomethyl)amino]benzoic acid can be achieved through several routes. One common method involves the reaction of 4-aminobenzoic acid with diphosphonomethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-[(Diphosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(Diphosphonomethyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 4-[(Diphosphonomethyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diphosphonomethyl group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .
Comparación Con Compuestos Similares
4-[(Diphosphonomethyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-Aminobenzoic acid: This compound lacks the diphosphonomethyl group and has different chemical properties and applications.
4-(Dimethylamino)benzoic acid: This compound has a dimethylamino group instead of a diphosphonomethyl group, leading to different reactivity and uses.
Propiedades
Número CAS |
59611-69-7 |
|---|---|
Fórmula molecular |
C8H11NO8P2 |
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
4-(diphosphonomethylamino)benzoic acid |
InChI |
InChI=1S/C8H11NO8P2/c10-7(11)5-1-3-6(4-2-5)9-8(18(12,13)14)19(15,16)17/h1-4,8-9H,(H,10,11)(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
PQNRGQRLDNZEKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


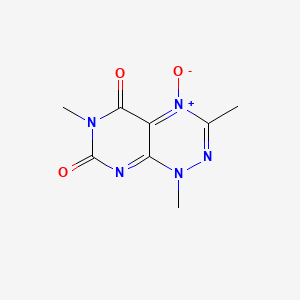
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
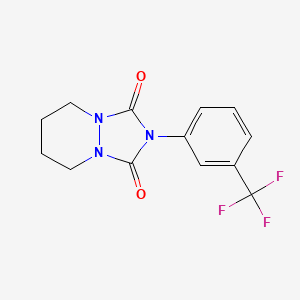

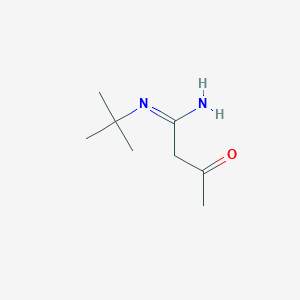
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)

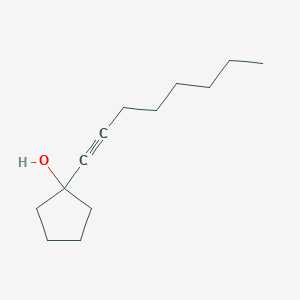
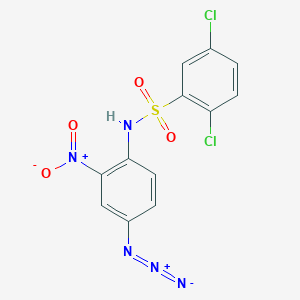

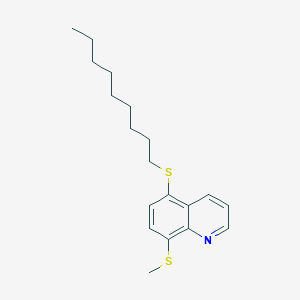
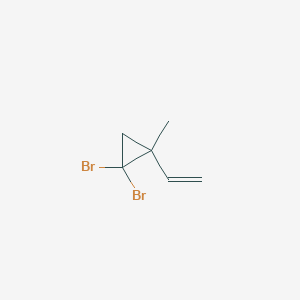
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
